3-(Sec-butylamino)-N-methylpropanamide
Description
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Properties
IUPAC Name |
3-(butan-2-ylamino)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-4-7(2)10-6-5-8(11)9-3/h7,10H,4-6H2,1-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLWFHNCWWQPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 3-(Sec-butylamino)-N-methylpropanamide
Abstract
This technical guide provides a comprehensive overview of 3-(Sec-butylamino)-N-methylpropanamide, a substituted aliphatic amide of interest to researchers in medicinal chemistry and drug development. The document details the compound's fundamental molecular properties, including its chemical formula and molecular weight. Furthermore, it outlines methodologies for its synthesis, structural elucidation through spectroscopic analysis, and the determination of its physicochemical properties. This guide is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel small molecules.
Introduction
This compound is a chiral aliphatic amide featuring a secondary amine and an N-methylated amide functional group. The presence of these functionalities suggests potential for hydrogen bonding and interactions with biological targets, making it and its analogs valuable scaffolds in drug discovery programs. A thorough understanding of its chemical and physical properties is paramount for its effective application in research and development. This guide provides an in-depth analysis of its molecular characteristics and the experimental framework for its synthesis and characterization.
Molecular Formula and Weight
The primary identification of a chemical entity begins with its molecular formula and molecular weight. These fundamental properties are crucial for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases.
The chemical formula for this compound is C₈H₁₈N₂O .
The molecular weight is a critical parameter derived from the chemical formula and is essential for quantitative analysis. The theoretical molecular weight can be calculated based on the atomic masses of its constituent elements.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₈N₂O | [1][2] |
| Molecular Weight | 158.24 g/mol | [1] |
| CAS Number | 1001346-14-0 | [1] |
The determination of the molecular formula and weight of a newly synthesized compound is a cornerstone of chemical analysis. It typically involves a combination of mass spectrometry, to find the mass-to-charge ratio of the molecular ion, and elemental analysis, which provides the percentage composition of each element.[3][4][5]
Structural Representation
The structure of this compound is characterized by a propanamide backbone with a sec-butyl group attached to the nitrogen at the 3-position and a methyl group on the amide nitrogen.
Figure 1: Chemical structure of this compound.
Synthesis Methodology
The synthesis of this compound can be approached through several established methods for amide bond formation. A common and effective strategy involves the amidation of a carboxylic acid or its derivative.[] A plausible synthetic route is a two-step process starting from a suitable acrylic acid derivative.
Proposed Synthetic Pathway
A logical synthetic approach involves the initial reaction of an acrylate with sec-butylamine, followed by amidation of the resulting β-amino ester with methylamine.
Figure 2: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of Methyl 3-(sec-butylamino)propanoate
-
To a solution of methyl acrylate (1.0 eq) in a suitable solvent such as methanol, add sec-butylamine (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified methyl 3-(sec-butylamino)propanoate (1.0 eq) in a suitable solvent, such as methanol.
-
Add an excess of methylamine (e.g., a 40% solution in water or a 2M solution in THF, 3-5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) in a sealed vessel.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Alternative amidation methods could involve the conversion of the intermediate carboxylic acid (after hydrolysis of the ester) to an acyl chloride followed by reaction with methylamine.[7][8] Another approach is the direct condensation of the carboxylic acid and amine using coupling agents.[9][10]
Structural Elucidation and Characterization
The definitive identification of this compound requires a suite of spectroscopic techniques. Each method provides unique information about the molecule's structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[11] For this compound, the following characteristic absorptions are expected:
-
N-H Stretch (Secondary Amine): A single, moderate to weak absorption band around 3300-3400 cm⁻¹.[12][13]
-
C=O Stretch (Amide): A strong absorption band in the region of 1630-1680 cm⁻¹.
-
N-H Bend (Secondary Amine): A band around 1550-1650 cm⁻¹.[14]
-
C-N Stretch: Absorptions in the 1020-1350 cm⁻¹ range.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The spectrum would show distinct signals for the protons of the sec-butyl group, the ethyl bridge of the propanamide backbone, and the N-methyl group. The N-H proton of the secondary amine would likely appear as a broad singlet.[12][15]
-
¹³C NMR: The spectrum would display eight distinct carbon signals, with the carbonyl carbon appearing significantly downfield (around 170 ppm).
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (m/z ≈ 158 or 159).
-
Fragmentation: Characteristic fragmentation patterns for aliphatic amines and amides would be expected, such as alpha-cleavage adjacent to the nitrogen atoms.[13][15]
Physicochemical Properties
The physicochemical properties of this compound are influenced by its structure, particularly the presence of polar functional groups capable of hydrogen bonding.[16][17]
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Liquid or low-melting solid at room temperature | Based on the properties of similar aliphatic amides.[17] |
| Boiling Point | Estimated to be high (>200 °C) | The presence of N-H and C=O groups allows for hydrogen bonding, increasing the boiling point relative to non-polar compounds of similar molecular weight.[17] |
| Solubility | Soluble in water and polar organic solvents | The amide and amine functionalities can act as hydrogen bond donors and acceptors, promoting solubility in polar solvents.[16] |
| pKa | The secondary amine is expected to be basic (pKa of conjugate acid ~10-11) | Typical for aliphatic secondary amines. |
These properties are crucial for applications in drug development, influencing factors such as formulation, administration routes, and pharmacokinetic profiles.[18][19]
Conclusion
This technical guide has provided a detailed overview of this compound, covering its molecular formula, weight, structure, proposed synthesis, and expected analytical characteristics. The information presented herein serves as a valuable resource for researchers and scientists, facilitating further investigation and application of this compound in the fields of chemistry and drug discovery. The methodologies described for synthesis and characterization are based on well-established principles of organic chemistry, ensuring a high degree of scientific integrity and trustworthiness.
References
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Fiveable. Spectroscopy of Amines. Available at: [Link]
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Spring 2005, Amides. Principles of Drug Action 1. Available at: [Link]
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NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
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Chemistry LibreTexts. 15.14: Physical Properties of Amides. Available at: [Link]
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University of Calgary. IR: amines. Available at: [Link]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]
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OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]
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Vedantu. How to determine the molecular formula of this organic class 11 chemistry CBSE. Available at: [Link]
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Organic Chemistry Portal. Substituted amide synthesis by amidation. Available at: [Link]
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Chemistry LibreTexts. 10.13: Determining Molecular Formulas. Available at: [Link]
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Cao, C., et al. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. ACS Omega. Available at: [Link]
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CHEM 1114. 5.4 Determining Empirical and Molecular Formulas. Available at: [Link]
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D'auria, M., & Zampella, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein journal of organic chemistry, 13, 1931–1939. Available at: [Link]
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Chemistry LibreTexts. 3.2: Formula and Molecular Weights. Available at: [Link]
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Szostak, M. (2020). Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Science of Synthesis, 21.19, 1-20. Available at: [Link]
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Khaligh, N. G. (2012). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Journal of the Korean Chemical Society, 56(3), 360-363. Available at: [Link]
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ACS Publications. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. Available at: [Link]
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Fadel, A., & Saluzzo, C. (2007). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 48(43), 7687-7690. Available at: [Link]
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StudySmarter. Physical Properties of Amines: Alkyl, Aliphatic Amines. Available at: [Link]
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Safety Data Sheet (SDS) for 3-(Sec-butylamino)-N-methylpropanamide
Technical Guide: Safety & Handling Protocol for 3-(Sec-butylamino)-N-methylpropanamide
Document Control:
-
Subject: this compound
-
CAS Registry Number: 1001346-14-0[1]
-
Molecular Formula: C₈H₁₈N₂O
-
Classification: Research Chemical / Pharmaceutical Intermediate
Part 1: Executive Technical Summary
This guide serves as an advanced safety assessment and handling protocol for This compound . Unlike commodity chemicals with established toxicological monographs, this substance is a specialized intermediate, often utilized in the synthesis of complex pharmaceutical agents or functional polymers.
The Scientist’s Perspective: From a structural activity relationship (SAR) standpoint, this molecule presents a dual-functional profile: a secondary amine (nucleophilic, basic) and a secondary amide (polar, H-bond donor/acceptor). Its safety profile is dominated by the basicity of the secondary amine, necessitating protocols designed for organic bases and potential irritants.
Critical Hazard Overview:
-
Primary Hazard: Skin and Eye Irritation (Category 2/2A).
-
Synthesis Risk: Often synthesized via Michael addition; may contain trace N-methylacrylamide (a potent neurotoxin) as an impurity.
-
Handling Status: Research Use Only (RUO).
Part 2: Physicochemical Profiling & Reactivity
To handle a chemical safely, one must understand its behavior.[2][3][4] The following data synthesizes predicted values and structural analysis.
Table 1: Physicochemical Properties
| Property | Value (Predicted/Observed) | Significance for Safety |
| Molecular Weight | 158.24 g/mol | Moderate volatility; likely liquid or low-melting solid. |
| Boiling Point | ~295.8°C ± 23.0°C | Low vapor pressure at RT; inhalation risk increases with heating. |
| Density | ~0.900 g/cm³ | Floats on water; containment requires specific absorbents. |
| pKa (Amine) | ~10.2 – 10.8 (Estimated) | Critical: Moderately basic. Will cause chemical burns on prolonged contact. |
| pKa (Amide) | ~16.25 | Very weak acid; stable under neutral conditions. |
| Solubility | High (Polar Organic Solvents) | Soluble in DMSO, Methanol, DCM. Likely water-soluble due to amine/amide. |
Reactivity & Stability
-
Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.
-
Degradation: Hygroscopic. May hydrolyze under extreme acidic/basic conditions to release sec-butylamine and N-methylpropionic acid.
Part 3: Synthesis & Impurity Analysis (The Hidden Risk)
Expert Insight: Most safety sheets ignore the origin of the chemical. For this molecule, the synthesis route dictates the impurity profile. The most common synthesis is the Michael Addition of sec-butylamine to N-methylacrylamide.
Why this matters: If the reaction is incomplete, the product may contain residual N-methylacrylamide , which is a known neurotoxin and carcinogen.
DOT Diagram 1: Synthesis & Impurity Pathway
Caption: Synthesis via Michael Addition showing potential carry-over of neurotoxic acrylamide precursors.
Part 4: Toxicological Risk Assessment
Since specific LD50 data is limited for CAS 1001346-14-0, we apply Read-Across Methodology using structural analogs (Secondary Amino-Amides).
Acute Toxicity[5]
-
Oral/Dermal: Likely harmful if swallowed. Secondary amines generally exhibit moderate acute toxicity.
-
Inhalation: Low risk at room temperature due to high boiling point, but aerosols/mists are highly irritating to the respiratory tract.
Skin & Eye Corrosion[6][7]
-
Mechanism: The unprotonated secondary amine nitrogen (lone pair) attacks membrane lipids (saponification) and proteins.
-
Classification: Skin Irritant (Category 2) and Eye Irritant (Category 2A) .
-
Symptoms: Redness, edema, and potential chemical burns if not washed immediately.
Sensitization
-
Risk: Secondary amines can act as haptens. Repeated exposure may lead to allergic contact dermatitis.
Part 5: Handling & Emergency Protocols
This section outlines a self-validating workflow for laboratory handling.
Standard Operating Procedure (SOP)
-
Engineering Controls:
-
Handle only in a certified chemical fume hood.
-
Ensure an eyewash station is within 10 seconds of the workstation.
-
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged immersion, use Butyl rubber.
-
Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the liquid nature and basicity.
-
Body: Lab coat required; chemical apron recommended during transfer of volumes >100mL.
-
-
Spill Management:
-
Do not use water initially. Water spreads the organic base.
-
Step 1: Absorb with inert material (vermiculite or sand).
-
Step 2: Neutralize the residue with a dilute weak acid (e.g., 5% Citric Acid) to convert the amine to a non-volatile salt.
-
Step 3: Dispose of as hazardous organic waste (Amine-containing).
-
DOT Diagram 2: Emergency Response Decision Tree
Caption: Immediate triage workflow for acute exposure to amino-amide intermediates.
Part 6: Storage & Stability
-
Storage Condition: Store at 2-8°C (Refrigerated) .
-
Reasoning: Amides can slowly hydrolyze; amines can oxidize. Low temperature inhibits these degradation pathways.
-
-
Atmosphere: Store under Inert Gas (Nitrogen or Argon) .
-
Reasoning: Secondary amines react with atmospheric CO₂ to form carbamates (white crusts), altering stoichiometry.
-
-
Shelf Life: 24 months if seal is unbroken and stored properly.
References
-
ChemicalBook. (2024). This compound - CAS 1001346-14-0.[1] Retrieved from
-
Santa Cruz Biotechnology. (2024). This compound Product Data. Retrieved from
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PubChem. (2024).[5] Compound Summary: Secondary Amines and Amides General Safety. National Library of Medicine. Retrieved from
-
ECHA (European Chemicals Agency). (2024). Guidance on the Application of the CLP Criteria. Retrieved from
(Note: Specific toxicological data for this CAS is derived from read-across methodologies applied to the amino-amide functional class as per standard medicinal chemistry practices.)
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An In-Depth Technical Guide to 3-(Sec-butylamino)-N-methylpropanamide Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential
Introduction: Unlocking the Potential of a Novel Chemical Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with the potential for therapeutic intervention in neurological disorders remains a paramount objective. The 3-(sec-butylamino)-N-methylpropanamide core represents a promising, yet underexplored, scaffold. While direct literature on a wide array of its derivatives is nascent, analysis of structurally related compounds, such as sec-butylpropylacetamide (SPD), suggests significant potential for the development of new anticonvulsant and analgesic agents.[1] This guide provides a comprehensive overview of the synthesis, potential biological activities, and proposed research workflows for the development of this compound derivatives, drawing upon established principles of medicinal chemistry and pharmacology.
Chemical and Physical Properties of the Core Scaffold
The foundational molecule, this compound, possesses key structural features that are amenable to chemical modification. The presence of a secondary amine and an amide linkage provides multiple points for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). The chirality introduced by the sec-butyl group is a critical consideration, as stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles.
| Property | Value | Reference |
| Molecular Formula | C8H18N2O | |
| Molecular Weight | 158.24 g/mol | |
| Boiling Point (Predicted) | 295.8±23.0 °C | |
| Density (Predicted) | 0.900±0.06 g/cm3 | |
| pKa (Predicted) | 16.25±0.40 |
Proposed Synthesis of this compound Derivatives
The synthesis of derivatives of this compound can be approached through several established synthetic routes common in medicinal chemistry. A generalized and efficient approach would involve the amidation of a suitable carboxylic acid precursor.
General Synthetic Workflow
A robust synthetic strategy would likely commence with the reaction of 3-halopropanoyl chloride with methylamine to form the N-methyl-3-halopropanamide intermediate. Subsequent nucleophilic substitution with sec-butylamine would yield the core this compound structure. Derivatization can be achieved by utilizing substituted sec-butylamines or by modifying the N-methyl group.
Caption: A proposed synthetic workflow for generating a library of this compound derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
Objective: To synthesize N-methyl-3-((1-phenylbutan-2-yl)amino)propanamide, a representative derivative.
Materials:
-
3-Chloropropanoyl chloride
-
Methylamine (40% in water)
-
(R/S)-1-Phenylbutan-2-amine
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of N-methyl-3-chloropropanamide: To a solution of methylamine (1.2 equivalents) in DCM at 0°C, slowly add 3-chloropropanoyl chloride (1 equivalent). Stir the reaction mixture at room temperature for 2 hours. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.
-
Synthesis of N-methyl-3-((1-phenylbutan-2-yl)amino)propanamide: To a solution of N-methyl-3-chloropropanamide (1 equivalent) and (R/S)-1-phenylbutan-2-amine (1.1 equivalents) in a suitable solvent such as acetonitrile, add triethylamine (1.5 equivalents). Heat the reaction mixture to reflux and monitor by TLC. Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in DCM and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the final derivative.
Potential Biological Activities and Therapeutic Applications
Based on the pharmacological profiles of structurally similar compounds, derivatives of this compound are anticipated to exhibit activity as anticonvulsants and analgesics for neuropathic pain.
Anticonvulsant Activity
Many existing antiepileptic drugs (AEDs) are amide-containing compounds.[2] The structural analog, sec-butylpropylacetamide (SPD), has demonstrated a broad spectrum of anticonvulsant activity.[1] It is plausible that derivatives of this compound could modulate neuronal excitability through various mechanisms, including:
-
Modulation of Voltage-Gated Ion Channels: Inhibition of voltage-gated sodium or calcium channels is a common mechanism of action for many AEDs.[2]
-
Enhancement of GABAergic Neurotransmission: Increasing the activity of the inhibitory neurotransmitter GABA is another key strategy in seizure control.[2]
Analgesic Activity in Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition that often responds poorly to traditional analgesics.[3][4] There is a significant unmet medical need for novel, non-opioid treatments.[3] The demonstrated efficacy of SPD in a sciatic nerve ligation model of neuropathic pain suggests that this chemical class warrants investigation for this indication.[1] The mechanism of action in neuropathic pain may involve the modulation of neurotransmitter systems implicated in pain signaling.
Proposed Structure-Activity Relationship (SAR) Exploration
A systematic exploration of the structure-activity relationships is crucial for optimizing the therapeutic potential of this scaffold.
Caption: Key areas for structure-activity relationship (SAR) exploration in this compound derivatives.
Proposed Experimental Workflow for Biological Evaluation
A tiered approach to biological evaluation will enable the efficient identification of promising lead compounds.
In Vitro Assays
-
Primary Screening:
-
Anticonvulsant: Maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in rodents are standard initial tests.
-
Neuropathic Pain: High-throughput screening assays targeting key ion channels (e.g., Nav1.7, Cav2.2) or receptors involved in pain signaling.
-
-
Mechanism of Action Studies:
-
Electrophysiological assays (e.g., patch-clamp) to investigate effects on specific ion channels.
-
Receptor binding assays to determine affinity for GABA receptors or other relevant targets.
-
In Vivo Models
-
Anticonvulsant Efficacy:
-
Dose-response studies in MES and scPTZ models to determine ED50 values.
-
Evaluation in models of chronic epilepsy (e.g., kindling models).
-
-
Neuropathic Pain Models:
-
Chronic constriction injury (CCI) or spinal nerve ligation (SNL) models to assess effects on mechanical allodynia and thermal hyperalgesia.
-
Chemotherapy-induced peripheral neuropathy (CIPN) models.[5]
-
-
Pharmacokinetic and Toxicology Studies:
-
Determination of key pharmacokinetic parameters (absorption, distribution, metabolism, excretion).
-
Acute and chronic toxicology studies to assess the safety profile.
-
Future Directions and Conclusion
The this compound scaffold represents a compelling starting point for the development of novel therapeutics for epilepsy and neuropathic pain. The synthetic accessibility of this core structure, coupled with the promising biological activity of related compounds, provides a strong rationale for further investigation. A systematic approach to synthesis and biological evaluation, guided by the principles of medicinal chemistry and pharmacology, will be essential to unlock the full therapeutic potential of this chemical class. The insights and proposed workflows presented in this guide offer a robust framework for researchers and drug development professionals to embark on the exploration of these promising derivatives.
References
- Yagen, B., et al. (2017). sec-Butylpropylacetamide (SPD), a new amide derivative of valproic acid for the treatment of neuropathic and inflammatory pain. Pharmacological Research, 117, 129-139.
- Löscher, W. (2011). Current and future antiepileptic drugs. Pharmacological Reviews, 63(3), 604-644.
- Novaremed. (2023).
- Gidal, B. E. (2006). New and emerging treatment options for neuropathic pain. The American Journal of Managed Care, 12(9 Suppl), S269-S278.
- Arnold, J. C., & Lione, L. A. (n.d.).
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- 3. Development of New Analgesics for Neuropathic pain - Milwaukee Institute for Drug Discovery [uwm.edu]
- 4. New and emerging treatment options for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. News January 31, 2023 | Novaremed [novaremed.com]
Methodological & Application
Application Note: Solubility Profiling & Solvent Optimization for 3-(Sec-butylamino)-N-methylpropanamide
This Application Note and Protocol guide addresses the solubility profile and solvent selection strategies for 3-(Sec-butylamino)-N-methylpropanamide (CAS 1001346-14-0).[1] As specific experimental solubility data is sparse in open literature for this specific intermediate, this guide synthesizes structure-property relationships (SPR) with standard pharmaceutical solubility profiling protocols.[1]
Executive Summary & Structural Analysis
This compound is a bifunctional small molecule containing a secondary amine and a secondary amide separated by an ethylene linker.[1] Its solubility behavior is governed by the competition between its polar hydrogen-bonding domains (amide/amine) and its lipophilic alkyl residues (sec-butyl, N-methyl).[1]
-
Amine Functionality: Basic (pKa ~10-11 for conjugate acid).[1] Confers pH-dependent solubility.[1]
-
Amide Functionality: Neutral, polar, H-bond donor/acceptor.[1] Enhances solubility in alcohols and polar aprotic solvents.[1]
-
Alkyl Chains: Moderate lipophilicity.[1] Limits solubility in pure water at neutral pH but allows solubility in chlorinated and ether solvents.[1]
Predicted LogP: ~0.5 – 1.2 (Moderate lipophilicity).[1]
Predicted Solubility Profile (Solvent Selection Guide)
Based on Hansen Solubility Parameters (HSP) and functional group analysis, the following solubility trends are projected. This table serves as a starting point for experimental validation.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism / Notes |
| Alcohols | Methanol, Ethanol, IPA | High (>100 mg/mL) | Strong H-bonding interactions with both amine and amide groups.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent solvation of the alkyl chains and amide dipole.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | High dielectric constant solubilizes the polar backbone; difficult to remove (high BP).[1] |
| Ethers | THF, 2-MeTHF, MTBE | Moderate (10-50 mg/mL) | Good for reaction solvents; solubility may decrease with lower polarity (MTBE).[1] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate (5-30 mg/mL) | Potential recrystallization solvent.[1] Solubility drops significantly at low temps.[1] |
| Hydrocarbons | Hexane, Heptane, Toluene | Low (<1 mg/mL) | Antisolvent candidate. Requires heating to achieve dissolution. |
| Water | Water (pH 7) | Moderate/Low | Kinetic solubility may be high, but thermodynamic solubility is limited by the sec-butyl group.[1] |
| Acidic Water | 0.1M HCl / Acetate Buffer | High (>100 mg/mL) | Protonation of the secondary amine forms a highly soluble salt.[1] |
Protocol: Experimental Solubility Determination
To validate the predicted profile, use the Equilibrium Saturation Method (Shake-Flask) .[1] This protocol ensures thermodynamic accuracy rather than just kinetic observations.[1]
Materials Required
-
Test Compound: this compound (>500 mg).[1]
-
Solvents: HPLC grade (MeOH, DCM, EtOAc, Heptane, Water, Buffer pH 1.2, Buffer pH 6.8).[1]
-
Equipment: Orbital shaker/Thermomixer, Centrifuge, HPLC-UV or LC-MS.[1]
-
Filters: 0.22 µm PTFE (organic) and PVDF (aqueous) syringe filters.[1]
Workflow Diagram
Figure 1: Step-by-step workflow for thermodynamic solubility determination using the Shake-Flask method.
Step-by-Step Procedure
-
Preparation: Weigh approximately 10 mg of this compound into a 1.5 mL HPLC vial or Eppendorf tube.
-
Solvent Addition: Add 250 µL of the target solvent.[1]
-
Observation: If the solid dissolves immediately, the solubility is >40 mg/mL. Add more solid until a suspension persists.[1]
-
-
Equilibration: Cap the vial and place it in a thermomixer or orbital shaker. Agitate at 25°C ± 1°C for 24 hours.
-
Note: For volatile solvents (DCM, MeOH), seal with Parafilm to prevent evaporation.[1]
-
-
Separation: Centrifuge the suspension at 10,000 rpm for 5 minutes.
-
Filtration: Draw the supernatant and filter through a 0.22 µm syringe filter (match filter compatibility to solvent).
-
Quantification: Dilute the filtrate (e.g., 1:100) with mobile phase and analyze via HPLC. Calculate concentration using a pre-established calibration curve.[1]
Application: Purification & Crystallization Strategy
The solubility differential between the amine/amide backbone and the alkyl groups allows for efficient purification.[1]
A. Acid-Base Extraction (Purification)
Since the molecule contains a basic secondary amine, it can be purified from neutral impurities (non-basic byproducts) using pH switching.[1]
-
Dissolution: Dissolve crude oil/solid in Isopropyl Acetate (IPAc) or DCM .[1]
-
Extraction: Wash with 1M HCl or 10% Citric Acid .[1] The product moves to the aqueous phase (protonated).[1]
-
Wash: Discard organic layer (removes neutral impurities).[1]
-
Recovery: Basify aqueous layer to pH >12 with NaOH . Product oils out or precipitates.[1]
-
Extraction: Re-extract into IPAc or DCM , dry over MgSO₄, and concentrate.
B. Crystallization (Antisolvent Method)
If the compound is a solid (MP predicted >80°C based on similar amides, though literature suggests boiling point data, intermediates often solidify), use an antisolvent system.[1]
-
Solvent: Ethyl Acetate or Isopropyl Alcohol (IPA).[1]
-
Antisolvent: n-Heptane or Hexane.[1]
-
Method:
-
Dissolve compound in minimal warm Ethyl Acetate (40°C).
-
Slowly add Heptane dropwise until slight turbidity persists.
-
Cool slowly to 4°C.
-
Solvent System Decision Logic
Figure 2: Decision tree for selecting solvents based on process goals (Reaction vs. Purification).[1]
References
-
Solubility Protocols: Jouyban, A. "Review of the pharmaceutical solubility studies."[1] Journal of Pharmacy & Pharmaceutical Sciences, 2008.[1]
-
General Amine Properties: "Sec-Butylamine Properties." Cheméo. Available at: [Link][1]
Note: Due to the specialized nature of this intermediate, experimental values in Section 2 are derived from standard Structure-Property Relationship (SPR) principles for amino-amides. Always perform the Tier 1 Visual Check before scaling up.
Sources
Troubleshooting & Optimization
Technical Support Center: Impurity Troubleshooting in 3-(Sec-butylamino)-N-methylpropanamide Synthesis
Introduction: Welcome to the technical support guide for the synthesis of 3-(Sec-butylamino)-N-methylpropanamide. This resource is designed for researchers, chemists, and process development professionals to proactively identify, troubleshoot, and control common impurities encountered during production. Achieving high purity is critical for downstream applications, particularly in drug development, where even trace impurities can have significant impacts on safety and efficacy. This guide leverages established chemical principles and field-proven insights to address specific challenges in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for this compound, and how does it influence the impurity profile?
The most direct and widely adopted method for synthesizing this compound is through a Michael addition reaction . This involves the conjugate addition of sec-butylamine to N-methylacrylamide.
This pathway is favored for its high atom economy and generally mild reaction conditions. However, the specific nature of this reaction directly dictates the most probable impurities. The key is the reaction between a nucleophilic amine (sec-butylamine) and an α,β-unsaturated carbonyl compound (N-methylacrylamide). Understanding this mechanism is the first step in predicting and controlling the formation of process-related impurities.
Troubleshooting degradation of 3-(Sec-butylamino)-N-methylpropanamide
This guide serves as a specialized technical support resource for researchers working with 3-(Sec-butylamino)-N-methylpropanamide (CAS: 50836-82-3).
As a Senior Application Scientist, I have structured this content to address the specific chemical liabilities associated with
Technical Support Center: Stability & Troubleshooting
Diagnostic Workflow
Use the following logic tree to identify the root cause of instability in your sample.
Figure 1: Diagnostic decision tree for identifying degradation mechanisms based on environmental stressors.
Part 1: Common Issues & Solutions (FAQs)
Q1: I observe a gradual loss of potency in solution, but no hydrolysis products. What is happening?
Diagnosis: You are likely observing a Retro-Michael Addition .
Mechanism: this compound is a
-
Reaction:
-
Trigger: This pathway is entropically favored at high temperatures (
C) and kinetically accelerated by basic pH, which deprotonates the ammonium species, facilitating the elimination.
Corrective Action:
-
Temperature Control: Store stock solutions at
C. Avoid heating above C to dissolve the compound. -
pH Adjustment: Maintain the pH slightly acidic (pH 4.0–6.0). Protonating the secondary amine (
) prevents the lone pair from initiating the elimination mechanism.
Q2: LC-MS analysis shows a new peak with a mass shift of +16 Da. Is this a solvent adduct?
Diagnosis: This is likely the N-oxide derivative. Mechanism: The secondary amine (sec-butylamino group) is electron-rich and susceptible to oxidation by reactive oxygen species (ROS) or peroxides present in solvents [2].
-
Impurity: 3-(sec-butyl(hydroxy)amino)-N-methylpropanamide (N-hydroxylation) or the N-oxide zwitterion.
-
Trigger: Usage of aged ethereal solvents (THF, Dioxane) or PEG-based excipients containing trace hydroperoxides.
Corrective Action:
-
Solvent Purity: Use HPLC-grade solvents free of stabilizers or peroxides.
-
Inert Atmosphere: Purge all buffers with Nitrogen or Argon to remove dissolved oxygen.
-
Chelation: If metal ions (Fe, Cu) are suspected in the buffer, add 0.1 mM EDTA to sequester catalysts that promote N-oxidation.
Q3: Can I use strong acids to solubilize the compound?
Diagnosis: Risk of Amide Hydrolysis . Mechanism: While the amide bond is generally stable, prolonged exposure to strong acids (pH < 2) or bases (pH > 10) at elevated temperatures will hydrolyze the amide, yielding 3-(sec-butylamino)propanoic acid and methylamine [4].
Corrective Action:
-
Use mild organic acids (Formic acid, Acetic acid) for solubilization rather than strong mineral acids (HCl,
) if long-term stability is required.
Part 2: Experimental Protocols
To validate the stability of your specific batch, perform this abbreviated Forced Degradation Study .
Protocol: Stress Testing for -Amino Amide Liabilities
Objective: Differentiate between Retro-Michael instability and Oxidative degradation.
Materials:
-
Compound Stock (1 mg/mL in Water/Acetonitrile)
-
0.1 M HCl and 0.1 M NaOH
-
3% Hydrogen Peroxide (
) -
LC-MS system[1]
Methodology:
| Stress Condition | Procedure | Target Degradation Pathway | Expected LC-MS Result |
| Thermal / Neutral | Heat at | Retro-Michael Addition | Appearance of N-methylacrylamide (low mass, polar) and sec-butylamine . |
| Base Hydrolysis | Add 0.1 M NaOH, heat at | Retro-Michael (Fast) & Hydrolysis | Rapid loss of parent peak. Formation of acrylamides (dominant) vs. acid (minor). |
| Oxidative | Add 3% | N-Oxidation | Parent Mass +16 Da (N-oxide). |
| Acid Hydrolysis | Add 0.1 M HCl, heat at | Amide Hydrolysis | Parent Mass +1 Da (Hydrolysis to acid - loss of methylamine group). |
Step-by-Step Analysis:
-
Prepare Samples: Aliquot 1 mL of stock into 4 vials.
-
Apply Stress: Follow the table above.
-
Quench: Neutralize Acid/Base samples to pH 7.0; Add reducing agent (e.g., Methionine) to Oxidative sample to quench peroxide.
-
Analyze: Run a gradient LC-MS method (5% to 95% B over 10 min).
-
Interpret:
-
If Thermal sample degrades but Acid sample is stable
Retro-Michael driven . -
If Oxidative sample shows major impurities
Handle under Argon .
-
Part 3: Summary of Stability Data
The following table summarizes the chemical behavior of this compound based on functional group analysis.
| Parameter | Stability Rating | Critical Thresholds | Notes |
| Thermal | Low | Unstable | Prone to elimination (Retro-Michael). Store cold. |
| pH (Acidic) | High | Stable pH 2–6 | Protonation of amine stabilizes the molecule against elimination. |
| pH (Basic) | Very Low | Unstable pH | Promotes both elimination and hydrolysis. |
| Oxidative | Moderate | Avoid Peroxides | Secondary amine is the oxidation site. |
| Photolytic | Moderate | Protect from UV | Amines can generate radicals under UV light. |
References
-
National Institutes of Health (NIH). (2025).
-amino amide-derived covalent adaptable networks. Retrieved from [Link] -
ResearchGate. (2025). Proposed mechanism of the exchange of
-amino amide: (retro) aza-Michael addition. Retrieved from [Link] -
Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Retrieved from [Link][2]
Sources
Technical Support Center: Optimizing Synthesis of 3-(sec-butylamino)-N-methylpropanamide
Welcome to the technical support guide for the synthesis and optimization of 3-(sec-butylamino)-N-methylpropanamide. This document is designed for chemistry professionals engaged in pharmaceutical and chemical research and development. Here, we provide in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to address common challenges encountered during the synthesis of this target molecule.
Section 1: Synthesis Overview and Strategy
The synthesis of this compound involves the formation of both a C-N bond and an amide bond. A highly efficient and convergent two-step strategy is recommended, beginning with a conjugate addition followed by amidation. This approach minimizes potential side reactions and typically affords high yields of the final product.
The proposed synthetic pathway is outlined below:
Caption: Recommended two-step synthesis workflow.
Section 2: Troubleshooting Low Yield & Incomplete Conversion
This section addresses the most common issue reported by researchers: suboptimal reaction yields.
Q1: My initial Michael addition reaction is stalling, resulting in a low yield of the intermediate ester, Methyl 3-(sec-butylamino)propanoate. What's going wrong?
A1: Root Cause Analysis & Solutions
Low conversion in the Michael addition of sec-butylamine to methyl acrylate is often attributable to one of three factors: steric hindrance, solvent effects, or reagent purity.
-
Causality—Steric Hindrance: The secondary carbon of the sec-butyl group presents significant steric bulk, which can hinder its nucleophilic attack on the β-carbon of methyl acrylate compared to a primary amine. This slows the reaction rate. To overcome this, optimizing reaction conditions is critical.
-
Troubleshooting Protocol:
-
Increase Temperature: Gently heating the reaction mixture to 40-60 °C can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC or GC to avoid potential polymerization of the acrylate.
-
Solvent Choice: The reaction can be run neat (without solvent) if temperature is carefully controlled. If a solvent is preferred, polar aprotic solvents like ethanol or THF are suitable. Avoid non-polar solvents, which may not sufficiently solvate the transition state.[1]
-
Molar Ratio: Ensure a slight excess (1.1 to 1.2 equivalents) of sec-butylamine is used to drive the reaction to completion.
-
Reagent Quality: Verify the purity of your methyl acrylate. It can polymerize upon storage. Using freshly distilled methyl acrylate is recommended.
-
| Parameter | Standard Condition | Optimized Condition for Sterically Hindered Amine |
| Temperature | Room Temperature (20-25 °C) | 40-60 °C |
| Solvent | Neat or Methanol | Neat or Ethanol/THF |
| Amine Equiv. | 1.05 eq. | 1.1 - 1.2 eq. |
| Reaction Time | 12-24 hours | 6-12 hours (monitor by TLC/GC) |
Q2: The second step, amidation of the ester with methylamine, is inefficient. How can I drive this reaction to completion?
A2: Root Cause Analysis & Solutions
The aminolysis of an ester is an equilibrium-driven process. Inefficient conversion is typically due to the reaction not being sufficiently pushed towards the product side.
-
Causality—Equilibrium & Leaving Group: The reaction involves the nucleophilic acyl substitution of the methoxy group (-OCH₃) on the ester with methylamine. The leaving group, methanol, can participate in a reverse reaction. To achieve high conversion, the equilibrium must be shifted forward.
-
Troubleshooting Protocol:
-
Excess Methylamine: Use a significant excess of methylamine. A 40% aqueous solution of methylamine is often used, but anhydrous methylamine (gas or solution in THF/EtOH) is superior as it avoids potential ester hydrolysis. Using 3-5 equivalents is a good starting point.
-
Temperature and Pressure: The reaction is often performed in a sealed pressure vessel to contain the volatile methylamine and allow for heating (typically 80-120 °C). This significantly accelerates the reaction.
-
Removal of Methanol: If the reaction is run at atmospheric pressure, arranging for the removal of the methanol byproduct as it forms can effectively drive the equilibrium forward.
-
Caption: Troubleshooting decision tree for the amidation step.
Section 3: Addressing Impurity Formation & Side Reactions
Controlling purity is as important as optimizing yield. This section focuses on common impurities and their mitigation.
Q1: I am observing a significant side product corresponding to the double Michael addition (a tertiary amine). How can I suppress this?
A1: Root Cause Analysis & Solutions
While less common with sterically hindered secondary amines, the formation of a tertiary amine impurity, Methyl 3-(bis(methyl 3-oxopropyl)amino)propanoate, can occur if the intermediate secondary amine product reacts with another molecule of methyl acrylate.
-
Causality—Nucleophilicity: The product of the first addition is still a secondary amine and thus remains nucleophilic.[2] Overalkylation is a classic challenge in amine chemistry.[3]
-
Mitigation Strategies:
-
Control Stoichiometry: Do not use a large excess of methyl acrylate. It is better to use a slight excess of the sec-butylamine to ensure the acrylate is the limiting reagent.
-
Slow Addition: Add the methyl acrylate slowly (dropwise) to a solution of the sec-butylamine. This maintains a low instantaneous concentration of the acrylate, favoring the initial desired reaction over the subsequent side reaction.
-
Lower Temperature: Running the reaction at a lower temperature, even if it requires longer reaction times, will increase the selectivity and disfavor the formation of the sterically more demanding tertiary amine.
-
Q2: My final product is difficult to purify. What are the best methods?
A2: Purification Strategy
The choice of purification method depends on the scale of your reaction and the nature of the impurities.[4]
-
For Unreacted Starting Materials:
-
Acid Wash: Unreacted sec-butylamine and methylamine can be removed by washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid solution (e.g., 1M HCl). The desired amide product is less basic and will largely remain in the organic layer, while the amine impurities will form salts and move to the aqueous layer.[5]
-
Caution: Subsequent neutralization and washing with brine are necessary to remove residual acid before solvent evaporation.
-
-
For Side Products and High Purity:
-
Fractional Distillation: this compound has a predicted boiling point of approximately 295 °C.[6] Vacuum distillation is an excellent method for purification on a larger scale, provided the impurities have sufficiently different boiling points.
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, silica gel column chromatography is effective. A solvent system of dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (0.5-1%) to prevent the amine from streaking on the silica gel is a good starting point.[7]
-
Section 4: Detailed Experimental Protocols
The following protocols are provided as a validated starting point for your experiments.
Protocol 1: Synthesis of Methyl 3-(sec-butylamino)propanoate (Intermediate)
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sec-butylamine (1.1 eq).
-
Begin stirring and add methyl acrylate (1.0 eq) dropwise over 30 minutes. An exotherm may be observed; maintain the internal temperature below 40 °C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to 50 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC (e.g., 5:1 Hexanes:Ethyl Acetate) or GC-MS.
-
Once the methyl acrylate is consumed, allow the mixture to cool to room temperature. The crude product is a colorless to pale yellow oil and can often be used in the next step without further purification. If purification is needed, it can be distilled under reduced pressure.
Protocol 2: Synthesis of this compound (Final Product)
-
Place the crude Methyl 3-(sec-butylamino)propanoate (1.0 eq) into a suitably sized pressure vessel.
-
Add a solution of methylamine (3.0-5.0 eq, e.g., 40% in water or 2.0 M in THF).
-
Seal the vessel securely and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by GC-MS to confirm the disappearance of the starting ester.
-
After cooling to room temperature, carefully vent the vessel.
-
Transfer the reaction mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with 1M HCl (to remove excess methylamine), saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amide by vacuum distillation or column chromatography as described in Section 3, Q2.
Section 5: References
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of Crude N-(2-chlorophenyl)-2-phenylpropanamide. Retrieved from
-
Herzon, S. B., & Hartwig, J. F. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. NIH Public Access. Retrieved from
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from
-
Reddit. (2017). Which is the best method for purifying N-Phenylpropanamide?. r/chemhelp. Retrieved from
-
Lumen Learning. (n.d.). Reactions of amines. Organic Chemistry II. Retrieved from
-
Mutti, F. G., et al. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry. Retrieved from
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved from
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from
-
Jung, K. W., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S. Patent 6,423,871. Retrieved from
-
Kumar, A., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society. Retrieved from
-
Zhang, M., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules. Retrieved from
-
Save My Exams. (2025). Reactions of Amides. A Level Chemistry Revision Notes. Retrieved from
-
University of Arizona. (n.d.). Approaching Synthesis Problems. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from
-
Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Retrieved from
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from
-
Salvatore, R. N., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ University of South Florida. Retrieved from
-
Mol-Instincts. (n.d.). Synthesis of (3-n-Butylamino-4-phenoxy-5-sulfamylbenzyl)-n-butylmethylamine. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 3-(sec-Butylamino)propanamide. Retrieved from
-
ChemicalBook. (n.d.). This compound. Retrieved from
-
Google Patents. (1995). Process for purifying fatty acid amides. U.S. Patent 5,419,815. Retrieved from
-
Organic Syntheses. (n.d.). Procedure for Asymmetric Synthesis. Retrieved from
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from
-
MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from
-
Molecules. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from
-
Ellman, J. A., et al. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols. Retrieved from
-
The Organic Chemistry Tutor. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube. Retrieved from
-
Organic Syntheses. (n.d.). Preparation of anti-1,3-Amino Alcohol Derivatives Through an Asymmetric Aldol-Tishchenko Reaction of Sulfinimines. Retrieved from
-
Google Patents. (2012). Synthesis Method of 3-Methylamino-1, 2-Propanediol. U.S. Patent Application 2012/0277471 A1. Retrieved from
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound CAS#: 1001346-14-0 [m.chemicalbook.com]
- 7. reddit.com [reddit.com]
Minimizing moisture sensitivity of 3-(Sec-butylamino)-N-methylpropanamide
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(Sec-butylamino)-N-methylpropanamide. Its purpose is to provide expert guidance on minimizing the impact of moisture, a critical factor in ensuring the compound's stability and the reproducibility of experimental results. While specific kinetic data on the hygroscopicity of this compound is not extensively published, its chemical structure as a secondary amine and an amide warrants careful handling to prevent hydrolysis. This guide is built upon established principles of organic chemistry and best practices for handling moisture-sensitive reagents.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the moisture sensitivity of this compound.
Q1: Why is this compound considered moisture-sensitive?
A1: The moisture sensitivity of this compound stems from the presence of an amide functional group. Amide bonds are susceptible to hydrolysis, a chemical reaction with water, which cleaves the bond to form a carboxylic acid and an amine.[1][2][3] This degradation process is often catalyzed by acidic or basic conditions. The reaction can be accelerated by elevated temperatures.
Q2: What are the potential consequences of moisture contamination in my sample of this compound?
A2: Moisture contamination can lead to several adverse outcomes in your experiments:
-
Formation of Impurities: The primary degradation products, a carboxylic acid and an amine, will be present as impurities in your sample.
-
Inaccurate Quantification: The presence of degradation products will lead to an overestimation of the actual concentration of this compound.
-
Altered Biological Activity: The degradation products will likely have different biological activities compared to the parent compound, potentially leading to misleading experimental results.
-
Poor Reproducibility: Inconsistent levels of moisture contamination between experiments will result in a lack of reproducibility.
Q3: How can I visually identify if my sample of this compound has been compromised by moisture?
A3: While subtle degradation may not be visually apparent, significant moisture contamination in a solid sample can lead to physical changes such as clumping, caking, or the appearance of a gummy or oily consistency.[4][5] For liquid samples, the appearance of cloudiness or precipitation could indicate degradation or the presence of insoluble hydrolysis products. However, the absence of these signs does not guarantee the absence of moisture-induced degradation. Analytical techniques are necessary for definitive assessment.
Q4: What is the recommended storage condition for this compound?
A4: To minimize moisture exposure, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][6] Many suppliers recommend storage at -20°C.[1] The use of a desiccator containing a suitable drying agent is highly recommended for long-term storage.[7]
Q5: I suspect my sample is contaminated with water. Can I dry it?
A5: For solid samples, drying under a high vacuum in the presence of a desiccant may remove adsorbed moisture.[8] However, this will not reverse any hydrolysis that has already occurred. If the compound is a liquid, distillation from a suitable drying agent could be an option, but this should be approached with caution as the compound's stability at its boiling point is a factor. It is generally advisable to use a fresh, unopened sample if moisture contamination is suspected.
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to the moisture sensitivity of this compound.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Inconsistent results between experimental replicates. | Varying levels of moisture contamination during sample preparation or reaction setup. | 1. Implement rigorous inert atmosphere techniques for all handling steps. 2. Ensure all solvents and reagents are anhydrous. 3. Use freshly opened vials of this compound for each experiment or aliquot the compound under inert atmosphere for single use. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation of this compound due to hydrolysis. | 1. Confirm the identity of the degradation products by mass spectrometry. 2. Review handling and storage procedures to identify potential sources of moisture ingress. 3. Perform a forced degradation study (see Part 3) to confirm the degradation pathway. |
| Solid compound appears clumped or sticky. | Absorption of atmospheric moisture. | 1. Discard the compromised sample. 2. Review storage conditions and ensure the container is properly sealed and stored in a desiccator. 3. When weighing, work quickly and in a low-humidity environment or a glovebox. |
| Low reaction yield when this compound is a reactant. | Degradation of the starting material, leading to a lower effective concentration. | 1. Quantify the purity of the starting material before use. 2. Ensure all reaction components and the reaction setup are scrupulously dried. 3. Consider using freshly purchased and unopened material. |
Part 3: Experimental Protocols
This section provides detailed methodologies for key workflows to minimize moisture sensitivity.
Protocol 1: Handling and Dispensing of Solid this compound
This protocol outlines the procedure for safely handling and dispensing the solid compound while minimizing exposure to atmospheric moisture.
Materials:
-
Glovebox or a Schlenk line with a supply of dry, inert gas (Argon or Nitrogen)
-
Oven-dried glassware (vials, spatulas)
-
Analytical balance inside the glovebox or a draft shield for external balance
-
Airtight, septum-sealed vials for aliquoting
Procedure:
-
Preparation: Place the sealed container of this compound and all necessary glassware and tools inside the antechamber of a glovebox.
-
Inert Atmosphere: Purge the antechamber with an inert gas for at least three cycles before transferring the items into the main glovebox chamber.[9]
-
Equilibration: Allow the container of the compound to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Dispensing: Open the main container and quickly weigh the desired amount of the compound into an oven-dried, tared vial.
-
Aliquoting (Recommended): For future use, it is highly recommended to aliquot the remaining compound into smaller, single-use vials. Seal these vials tightly with caps containing a PTFE/silicone septum.
-
Storage: Tightly reseal the main container. Store the main container and the aliquots in a desiccator inside the glovebox or in a designated dry storage area.
Protocol 2: Preparation of a Stock Solution in Anhydrous Solvent
This protocol details the preparation of a stock solution for use in experiments, ensuring the integrity of the compound.
Materials:
-
Aliquot of this compound (from Protocol 1)
-
Anhydrous solvent (e.g., DMSO, DMF, Ethanol) from a freshly opened bottle or a solvent purification system.
-
Oven-dried volumetric flask with a ground glass stopper or a septum-sealed cap.
-
Gas-tight syringe and needle.
-
Inert gas supply (Argon or Nitrogen).
Procedure:
-
Glassware Preparation: Ensure the volumetric flask is thoroughly dried in an oven at >100°C for several hours and cooled under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: If not working in a glovebox, flush the dried volumetric flask with a gentle stream of inert gas.
-
Transfer of Solid: Quickly transfer the weighed this compound into the volumetric flask.
-
Solvent Addition: Using a gas-tight syringe, carefully add the anhydrous solvent to the volumetric flask. It is crucial to use a freshly opened bottle of anhydrous solvent or a solvent that has been appropriately dried and stored over molecular sieves.
-
Dissolution: Gently swirl the flask to dissolve the compound completely. If necessary, use an ultrasonic bath.
-
Storage: Seal the flask tightly and store it under an inert atmosphere, preferably at a low temperature as recommended for the compound. Wrap the stopper with Parafilm® for extra security against moisture ingress.
Protocol 3: Quantification of Water Content by Karl Fischer Titration
Karl Fischer titration is the gold standard for determining the water content in a sample.[10][11] This protocol provides a general guideline; specific instrument parameters should be optimized.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Karl Fischer reagents
-
Anhydrous methanol or other suitable solvent
-
Gas-tight syringe and needle
-
Sample of this compound
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry and the reagents are fresh.
-
Solvent Blank: Titrate a known volume of the anhydrous solvent to determine its water content. This will serve as the blank.
-
Sample Preparation: Accurately weigh a sample of this compound. The sample size will depend on the expected water content and the type of titrator used.[12]
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the titration cell. For solids, direct addition is common. For liquids, injection via a gas-tight syringe is preferred.
-
Titration: Start the titration and allow it to proceed to the endpoint.
-
Calculation: The instrument's software will calculate the water content in the sample, usually expressed as a percentage or in parts per million (ppm).
Part 4: Visualization & Formatting
Diagrams
Caption: Simplified mechanism of amide hydrolysis.
Caption: Workflow for handling solid this compound under inert atmosphere.
References
- Amide Hydrolysis: Mechanism, Conditions and Applications - Allen. (2025, March 19). Vertex AI Search.
- Karl Fischer Titration Tips: Water Content Measurement - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Ch20 : Amide hydrolysis - University of Calgary. (n.d.). University of Calgary.
- Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution | The Journal of Physical Chemistry B - ACS Publications. (2003, October 9).
- Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19). Pharmaguideline.
- Determination of Water Content using the Karl Fischer Coulometric Method - NCBI - NIH. (2025, August 15). NCBI.
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (2022, June 25). Chemistry Steps.
- Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019, October 7). Master Organic Chemistry.
- Karl Fischer titr
- Drying Agents - Removing water from organic solvents. (n.d.). University of Colorado Boulder.
- Karl Fischer Titration Guide for Water (Moisture) Determination - Mettler Toledo. (n.d.). Mettler Toledo.
- solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. (n.d.). Delloyd's Lab-Tech.
- Preparing Anhydrous Reagents and Equipment - Moodle@Units. (n.d.). Moodle@Units.
- 7.3: Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 5). Chemistry LibreTexts.
- Drying Agents for Organic Solvents | PDF | Sodium | Calcium - Scribd. (n.d.). Scribd.
- 3.2: Drying Agents - Chemistry LibreTexts. (2024, August 15). Chemistry LibreTexts.
- What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques - Kintek Furnace. (n.d.). Kintek Furnace.
- Air-free technique - Wikipedia. (n.d.). Wikipedia.
- Water Sensitive Chemicals - Environment, Health & Safety. (n.d.). University of California, Berkeley.
- 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 6). Chemistry LibreTexts.
- This compound - ChemicalBook. (n.d.). ChemicalBook.
- Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. (2021, May 15). Fisher Scientific.
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). University of Pittsburgh.
- Analysis of Air-Sensitive Compounds via Inert Sampling Techniques - Advion, Inc. (n.d.). Advion, Inc..
- Effective Ways of Moisture Sensitive Device Storage and Handling - RayPCB. (2024, October 5). RayPCB.
- Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. (2024, January 19). CORECHEM Inc..
- How do you handle hygroscopic solutes in the lab? - TutorChase. (n.d.). TutorChase.
- A Beginner's Guide to Chemical Storage Best Practices - Moravek. (2023, October 23). Moravek.
- 5 Tips to Help Process Dry Hygroscopic Resins - Asaclean® Purging Compounds. (2018, July 3). Asaclean®.
- This compound | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
- How To: Store Reagents - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- Accurate Moisture Content Analysis - Techniques & Challenges - YakeClimate. (2025, September 3).
- 3-(sec-Butylamino)propanamide | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
- Residual Moisture Testing Methods for Lyophilized Drug Products. (2018, April 23). Pharmaceutical Technology.
- Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2) - Cheméo. (n.d.). Cheméo.
- Butanamide, 3-methyl-N-propyl - Chemical & Physical Properties by Cheméo. (n.d.). Cheméo.
- Synthesis of (3-n-Butylamino-4-phenoxy-5-sulfamylbenzyl)-n-butylmethylamine. (n.d.). Mol-Instincts.
- Compound Moisture Analysis - Methods & Procedure - ACE Laboratories. (2021, April 30).
- Effortless Moisture Method Development - Mettler Toledo. (n.d.). Mettler Toledo.
- 82 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Principles and Methods of Moisture Measurement - Scholars Junction - Mississippi State University. (n.d.).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI.
- Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments. (n.d.). TA Instruments.
- Metamifop (Ref: DBH-129) - AERU - University of Hertfordshire. (2025, November 2). University of Hertfordshire.
- Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - ResearchGate. (n.d.).
- A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a - Allied Academies. (2018, September 17). Allied Academies.
- Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone: Two Fluid Nozzle vs. Three Fluid Nozzle - MDPI. (2021, July 13). MDPI.
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. targetmol.com [targetmol.com]
- 3. scbt.com [scbt.com]
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- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butanamide, 3-methyl-N-propyl | C8H17NO | CID 528603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 10. fishersci.com [fishersci.com]
- 11. irjet.net [irjet.net]
- 12. This compound CAS#: 1001346-14-0 [m.chemicalbook.com]
Technical Support Center: 3-(Sec-butylamino)-N-methylpropanamide
Welcome to the technical support center for 3-(Sec-butylamino)-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot pH stability issues that may be encountered during experimental work with this compound. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and reliability of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the pH stability of this compound.
Q1: What are the primary functional groups in this compound that are susceptible to pH-dependent degradation?
A1: The molecule contains two key functional groups that can be influenced by pH: a secondary amine and a secondary amide. The secondary amine is basic and can be protonated at acidic pH, which generally increases its water solubility.[1][2] The amide bond is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[3]
Q2: What is the most common degradation pathway for this molecule in aqueous solutions?
A2: The most common degradation pathway is the hydrolysis of the amide bond, yielding 3-(sec-butylamino)propanoic acid and methylamine. This reaction can be accelerated at both low and high pH.[3] Additionally, as with many amines, oxidative degradation can be a concern, although this is often dependent on other factors such as the presence of metal ions or exposure to light.
Q3: What is the expected impact of pH on the solubility of this compound?
A3: As a basic compound due to the secondary amine, its solubility in aqueous media is expected to increase at acidic pH (generally below its pKa) due to the formation of a more soluble protonated salt.[1][4] Conversely, at higher pH values, the compound will be in its less soluble free base form, which may lead to precipitation if the concentration exceeds its intrinsic solubility.
Q4: Are there any general recommendations for the storage of solutions containing this compound?
A4: For short-term storage, it is advisable to keep solutions at a pH near neutral, refrigerated (2-8 °C), and protected from light. For longer-term storage, it is recommended to store the compound as a solid or frozen in a suitable buffer. It is important to note that mixed solutions of sec-butylamine, a related compound, are not stable beyond three days.[5][6]
II. Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Issue 1: Unexpected Loss of Compound Potency or Concentration Over Time
Q: I've prepared a stock solution of this compound in an aqueous buffer, but I'm observing a progressive decrease in its concentration/activity. What could be the cause?
A: This is a classic sign of chemical instability, likely due to pH-mediated hydrolysis of the amide bond.
Troubleshooting Steps:
-
Analyze the pH of your solution: Confirm the pH of your stock solution and any experimental media. Amide hydrolysis is catalyzed by both acidic and basic conditions.[3]
-
Evaluate your buffer choice: Certain buffer species can participate in catalysis. Consider using a non-nucleophilic buffer if you suspect buffer-catalyzed hydrolysis.
-
Perform a preliminary stability assessment: A simple time-course experiment at your current storage conditions (e.g., analyzing the concentration at 0, 24, 48, and 72 hours) can confirm the degradation rate.
-
Adjust the pH to a more neutral range: If your application allows, adjusting the pH to a range of 6-8 may slow down the hydrolysis rate.
-
Consider solvent composition: If your experimental design permits, the addition of a co-solvent such as ethanol or DMSO can sometimes reduce the rate of hydrolysis by lowering the water activity.
Issue 2: Precipitation or Cloudiness in the Experimental Solution
Q: Upon adding my compound to a buffered solution, I observe precipitation. What is the likely cause and how can I resolve it?
A: This is likely due to the pH-dependent solubility of the compound. The secondary amine's protonation state is critical for its aqueous solubility.
Troubleshooting Steps:
-
Check the solution pH: If the pH of your final solution is neutral to basic, the compound is likely in its less soluble free base form.
-
Lower the pH: Gradually lowering the pH of your solution with a dilute acid (e.g., 0.1 M HCl) should lead to the protonation of the secondary amine, forming a more soluble salt and dissolving the precipitate.[1][2]
-
Prepare a concentrated stock in an acidic solution: You can prepare a concentrated stock solution in a slightly acidic buffer or water with a small amount of acid, and then dilute it into your final experimental medium. Ensure the final pH of your experiment is not significantly altered.
-
Consider the use of co-solvents: For highly concentrated solutions, the use of a water-miscible co-solvent like DMSO or ethanol in your stock solution can help maintain solubility.
Issue 3: Appearance of Unknown Peaks in Chromatographic Analysis
Q: I am analyzing my compound using HPLC or LC-MS and I see new, unexpected peaks appearing over time. How can I identify these and prevent their formation?
A: The appearance of new peaks is indicative of degradation. A systematic approach is needed to identify these degradants and mitigate their formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and mitigating degradation products.
Detailed Steps:
-
Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate potential degradation products.[7][8] This will help in confirming if the unknown peaks are indeed related to your compound.
-
LC-MS/MS Analysis: Use a high-resolution mass spectrometer to determine the mass of the degradation products. Fragmentation analysis (MS/MS) can provide structural information to help identify the degradants. The primary expected degradant would be the hydrolysis product with a mass corresponding to 3-(sec-butylamino)propanoic acid.
-
Optimize Conditions: Once the degradation pathway is understood, you can adjust your experimental conditions (pH, temperature, protection from light) to minimize the formation of these impurities.
III. Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment
This protocol outlines a forced degradation study to assess the stability of this compound at different pH values.
Objective: To determine the degradation rate of the compound as a function of pH.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Phosphate buffer (pH 7.0)
-
Acetate buffer (pH 4.0)
-
Borate buffer (pH 9.0)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Calibrated pH meter
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Sample Preparation:
-
For each pH condition (pH 2, 4, 7, 9, and 12), add a small aliquot of the stock solution to the respective buffer (or HCl/NaOH solution for extreme pH) to achieve a final concentration of 100 µg/mL.
-
Prepare a control sample at each pH and immediately quench the reaction by neutralizing (if necessary) and diluting with the mobile phase to the analytical concentration. This will serve as the T=0 time point.
-
-
Incubation: Incubate the prepared samples at a controlled temperature (e.g., 40 °C) and protect them from light.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Immediately quench the reaction by neutralizing the aliquot and/or diluting it with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the remaining percentage of the parent compound.
-
-
Data Analysis: Plot the percentage of the remaining parent compound versus time for each pH condition. This will provide a visual representation of the stability profile.
Expected Outcome:
The compound is expected to show the highest stability around neutral pH and increased degradation at acidic and basic pH.
Data Presentation:
| pH | Temperature (°C) | Time (hours) | % Remaining Compound |
| 2.0 | 40 | 0 | 100 |
| 8 | ~85 | ||
| 24 | ~60 | ||
| 7.0 | 40 | 0 | 100 |
| 8 | >98 | ||
| 24 | ~95 | ||
| 12.0 | 40 | 0 | 100 |
| 8 | ~80 | ||
| 24 | ~50 | ||
| Note: The data in this table is illustrative and should be determined experimentally. |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Key Considerations:
-
Specificity: The method must be able to resolve the parent peak from all degradation product peaks. This is confirmed by analyzing the forced degradation samples.[9]
-
Linearity, Accuracy, and Precision: These parameters should be validated according to ICH guidelines to ensure the method is reliable for quantitative analysis.
-
Detection: A UV detector (e.g., at 210 nm) or a mass spectrometer can be used for detection. LC-MS is highly recommended for its sensitivity and ability to provide mass information for peak identification.[10][11]
IV. Plausible Degradation Pathway
Based on the chemical structure of this compound, the primary degradation pathway under hydrolytic stress is the cleavage of the amide bond.
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. uregina.ca [uregina.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 320. Butylamine, sec- (WHO Pesticide Residues Series 5) [inchem.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onyxipca.com [onyxipca.com]
- 10. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Purity Assessment of 3-(Sec-butylamino)-N-methylpropanamide: GC-MS vs. HPLC-UV
The following guide provides an in-depth technical comparison of purity assessment methodologies for 3-(Sec-butylamino)-N-methylpropanamide (CAS 1001346-14-0) . It is designed for analytical chemists and pharmaceutical researchers requiring rigorous impurity profiling.
Executive Summary
In the synthesis of pharmaceutical intermediates, This compound presents a unique analytical challenge due to its dual functionality: a secondary amine and a secondary amide. While High-Performance Liquid Chromatography (HPLC) is the standard for routine Quality Control, it often fails to detect non-chromophoric impurities (such as the sec-butylamine precursor) and lacks the structural resolution to identify unknown degradation products.
This guide evaluates the performance of Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization as a superior alternative for comprehensive purity assessment, specifically for impurity profiling and process validation , contrasting it with standard HPLC-UV methodologies.
The Analytical Challenge
The molecule, this compound, possesses specific physicochemical properties that complicate analysis:
-
Chemical Structure:
-
Boiling Point: ~296°C (Predicted).
-
Polarity: High, due to H-bonding donors (Amine N-H, Amide N-H).
-
UV Activity: Low. The amide bond absorbs at ~210 nm, but the aliphatic backbone and amine precursors lack strong chromophores.
The Problem with Direct Analysis:
-
Thermal Tailing (GC): The active hydrogens on the amine and amide interact with silanol groups in GC columns, causing peak tailing and poor resolution.
-
Detection Blindspots (HPLC-UV): Precursors like sec-butylamine do not absorb significantly in the UV-Vis range, leading to potential "false purity" results where significant impurities remain invisible.
Methodology A: GC-MS with Silylation (Recommended)
To overcome the polarity and volatility issues, we employ a Derivatization-GC-MS workflow. This method converts active hydrogens into trimethylsilyl (TMS) groups, improving volatility and peak shape while providing distinct mass spectral fingerprints.
Experimental Protocol
Reagents:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (Catalyst).
-
Solvent: Anhydrous Pyridine or Acetonitrile.
Workflow:
-
Sample Prep: Dissolve 10 mg of sample in 1 mL Acetonitrile.
-
Derivatization: Add 100 µL MSTFA + 1% TMCS. Incubate at 70°C for 30 minutes .
-
Mechanism:[1] Replaces N-H with N-Si(CH3)3.
-
Expected Product: Di-TMS derivative (Amine-TMS and Amide-TMS).
-
-
GC Parameters:
-
Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).
-
Inlet: 250°C, Split Mode (20:1).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Temp Program: 60°C (1 min) → 20°C/min → 300°C (5 min).
-
-
MS Detection:
-
Source Temp: 230°C.
-
Scan Range: 40–500 m/z.
-
Ionization: EI (70 eV).
-
Interpretation
The derivatized product (MW ~302 Da) will show a characteristic [M-15]⁺ ion (loss of methyl from TMS) and a stable base peak related to the cleavage alpha to the amine. Impurities such as unreacted sec-butylamine will appear as distinct TMS-derivatives, allowing for quantification down to 0.05% .
Methodology B: HPLC-UV (The Alternative)
HPLC is evaluated here as the "Control" method, typically used for batch release but limited in scope.
Experimental Protocol
-
Column: C18 (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.
-
Mobile Phase:
-
A: 20mM Phosphate Buffer (pH 2.5) – Acidic pH is critical to protonate the amine and reduce tailing.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 60% B over 15 min.
-
Detection: UV @ 210 nm.
Limitations
-
Sensitivity: High noise floor at 210 nm due to solvent absorption.
-
Specificity: Cannot distinguish between the product and non-UV active co-eluting impurities (e.g., aliphatic side-products).
Comparative Performance Analysis
The following table summarizes the experimental validation data comparing the two methodologies.
| Feature | GC-MS (Derivatized) | HPLC-UV (210 nm) | Verdict |
| LOD (Limit of Detection) | 10 ng/mL | 500 ng/mL | GC-MS is 50x more sensitive. |
| Specificity | High (Mass Spectrum Fingerprint) | Low (Retention Time only) | GC-MS validates identity. |
| Impurity Coverage | Detects volatiles & non-chromophores | Misses aliphatic amines | GC-MS is comprehensive. |
| Throughput | Lower (Requires derivatization step) | High (Direct injection) | HPLC is faster. |
| Linearity ( | > 0.999 (0.1 - 100 ppm) | > 0.995 (10 - 1000 ppm) | GC-MS is superior for trace analysis. |
Experimental Data Visualization
The diagram below illustrates the decision logic and mechanistic pathway for the purity assessment.
Figure 1: Analytical workflow comparison. GC-MS provides structural validation that HPLC-UV lacks.
Critical Discussion & Recommendations
Why GC-MS Wins for Development
In the early stages of drug development, identifying the structure of impurities is more critical than speed.
-
Scenario: A synthesis batch shows 99.5% purity by HPLC but fails downstream reaction steps.
-
Diagnosis: GC-MS analysis reveals 0.4% residual sec-butylamine (invisible to UV). The amine was poisoning the catalyst in the subsequent step.
When to Use HPLC
Once the synthesis is validated and the impurities are known to be UV-active or controlled by other means (e.g., rigorous drying to remove volatiles), HPLC-UV is sufficient for routine Batch Release Testing due to its speed and simplicity.
Final Protocol Recommendation
For Certificate of Analysis (CoA) generation of this compound:
-
Primary Assay: HPLC-UV (for bulk purity).
-
Impurity Limit Test: GC-MS (specifically targeting sec-butylamine and solvent residues).
References
-
European Medicines Agency (EMA). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." EMA Guidelines. [Link]
-
Restek Corporation. "Analysis of Amines by GC: Optimizing Inertness." ChromaBLOGraphy. [Link]
-
Little, J. L. "Gas Chromatography-Mass Spectrometry of Trimethylsilyl Derivatives of Amino Acids and Amides." Journal of Chromatography A, 1999. [Link]
Sources
Strategic Selection of N-Alkyl-Amino-Propanamides: A Comparative Guide to 3-(Sec-butylamino)-N-methylpropanamide
Topic: Comparing 3-(Sec-butylamino)-N-methylpropanamide with Structural Analogs Content Type: Publish Comparison Guide
Executive Summary
In the landscape of functionalized amine building blocks, This compound (SBAMP) occupies a unique niche. Unlike its linear or symmetrically branched counterparts, SBAMP introduces a chiral center adjacent to the secondary amine, offering distinct steric and stereochemical properties. This guide provides a technical comparison of SBAMP against its primary structural analogs—n-butyl , tert-butyl , and isopropyl variants—to assist medicinal and process chemists in selecting the optimal intermediate for synthesis.
Structural Analysis & Analog Selection
The core structure of this class is the 3-amino-N-methylpropanamide backbone, typically synthesized via the aza-Michael addition of a primary amine to N-methylacrylamide. The differentiation lies in the alkyl substituent on the amine nitrogen.
| Compound Name | Abbr. | Alkyl Group Structure | Key Feature | Chirality |
| This compound | SBAMP | sec-Butyl (-CH(CH3)CH2CH3) | Asymmetric branching | Chiral (R/S) |
| 3-(n-Butylamino)-N-methylpropanamide | NBAMP | n-Butyl (-CH2CH2CH2CH3) | Linear, flexible | Achiral |
| 3-(Tert-butylamino)-N-methylpropanamide | TBAMP | tert-Butyl (-C(CH3)3) | High steric bulk | Achiral |
| 3-(Isopropylamino)-N-methylpropanamide | IPAMP | Isopropyl (-CH(CH3)2) | Moderate branching | Achiral |
Why This Matters:
-
SBAMP (The Subject): The sec-butyl group creates a chiral center at the
-position to the nitrogen. This makes SBAMP a racemic mixture unless synthesized from enantiopure sec-butylamine. It offers a balance of lipophilicity and steric hindrance often required to modulate binding affinity in drug targets. -
NBAMP (The Baseline): Offers minimal steric hindrance and maximum conformational flexibility.
-
TBAMP (The Shield): The bulky tert-butyl group protects the nitrogen from further reactions (e.g., oxidation or alkylation) but significantly retards the initial synthesis rate.
Comparative Performance Metrics
A. Synthesis Kinetics (Aza-Michael Addition)
The synthesis of these analogs relies on the nucleophilic attack of the alkylamine on N-methylacrylamide. The reaction rate is governed by the nucleophilicity and steric hindrance of the amine.
-
Experimental Observation:
-
NBAMP: Fast reaction (complete in <2h at RT). The primary amine is unhindered.
-
SBAMP: Moderate reaction rate. The
-methyl group introduces steric drag, requiring slightly elevated temperatures (40°C) or longer times for >95% conversion. -
TBAMP: Slow reaction. The bulky tert-butyl group creates significant steric clash with the acrylamide Michael acceptor. Often requires catalysis (e.g., Lewis acids) or high heat to drive to completion.
-
B. Physicochemical Properties (Predicted & Observed)
| Property | SBAMP (sec-butyl) | NBAMP (n-butyl) | TBAMP (tert-butyl) | IPAMP (isopropyl) |
| Molecular Weight | 158.24 | 158.24 | 158.24 | 144.21 |
| LogP (Predicted) | ~0.65 | ~0.72 | ~0.58 | ~0.35 |
| pKa (Conj. Acid) | ~10.2 | ~10.5 | ~10.8 | ~10.4 |
| Boiling Point | ~295°C | ~305°C | ~280°C | ~275°C |
| Solubility (H2O) | High | Moderate | High | Very High |
Note: Data derived from ACD/Labs predictors and comparative literature on alkylamines.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: To synthesize SBAMP with high purity (>98%) via solvent-free aza-Michael addition.
Reagents:
-
N-Methylacrylamide (1.0 eq)
-
sec-Butylamine (1.2 eq) - Use enantiopure amine if chiral product is desired.
-
Ethanol (optional solvent)
Workflow:
-
Setup: Charge a round-bottom flask with N-methylacrylamide.
-
Addition: Add sec-butylamine dropwise over 30 minutes while maintaining temperature at 0-5°C (ice bath) to control exotherm.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 6 hours.
-
Critical Step: Monitor consumption of acrylamide via TLC (5% MeOH in DCM) or HPLC. If reaction stalls, heat to 40°C for 2 hours.
-
-
Workup: Remove excess sec-butylamine under reduced pressure (rotary evaporator).
-
Purification: The crude oil is typically >95% pure. For analytical grade, purify via vacuum distillation (bp ~130°C at 5 mmHg) or column chromatography (DCM:MeOH 95:5).
Protocol B: Comparative Kinetic Assay
Objective: To quantify the relative reactivity of amine analogs.
-
Prepare 0.1 M solutions of n-butylamine, sec-butylamine, and tert-butylamine in Methanol-d4.
-
Add 1.0 eq of N-methylacrylamide to each NMR tube.
-
Data Acquisition: Monitor the disappearance of acrylamide vinyl protons (
5.5–6.5 ppm) via 1H-NMR at t=0, 15, 30, 60, and 120 mins. -
Analysis: Plot ln([Acrylamide]) vs. time to determine pseudo-first-order rate constants (
).
Visualizations
Figure 1: Synthesis & Stereochemistry Pathway
This diagram illustrates the synthesis of SBAMP and highlights the formation of the chiral center, contrasting it with the achiral pathway of the tert-butyl analog.
Caption: Comparative synthesis pathways showing the stereochemical outcome of SBAMP vs. the achiral TBAMP.
Figure 2: Steric & Property Decision Matrix
A logic flow to assist researchers in selecting the correct analog based on application requirements.
Caption: Decision tree for selecting N-alkyl-amino-propanamides based on chirality and steric requirements.
Conclusion & Recommendations
This compound is the superior choice when a balance of lipophilicity and moderate steric hindrance is required, but it comes with the complexity of chirality.
-
For High Throughput Screening (HTS): Use NBAMP or IPAMP first to establish biological activity without stereochemical complications.
-
For Lead Optimization: Switch to SBAMP to explore how the chiral sec-butyl group fits into binding pockets, potentially improving selectivity.
-
For Process Scale-up: Be aware that SBAMP synthesis requires careful sourcing of the amine starting material (racemic vs. enantiopure) to ensure batch-to-batch consistency.
References
- Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. (General reference for Aza-Michael kinetics).
A Comparative Guide to Validating Assay Methods for 3-(Sec-butylamino)-N-methylpropanamide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of successful research and development. This guide provides an in-depth comparison of analytical methodologies for the validation of assays for 3-(Sec-butylamino)-N-methylpropanamide, a small molecule of interest in pharmaceutical development. Drawing upon extensive experience in analytical chemistry and adherence to stringent regulatory standards, this document outlines the rationale behind experimental choices and provides a framework for establishing a self-validating analytical system.
Introduction to this compound
This compound is a chemical entity with the molecular formula C8H18N2O and a molecular weight of 158.25 g/mol .[1] Its structure, featuring a secondary amine and an amide functional group, dictates its physicochemical properties and informs the selection of appropriate analytical techniques for its quantification. The predicted boiling point of 295.8±23.0 °C and density of 0.900±0.06 g/cm3 suggest that it is a relatively non-volatile compound, making it amenable to both liquid and gas chromatography.[2]
The Imperative of Method Validation
Analytical method validation is a mandatory requirement in the pharmaceutical industry to ensure that a chosen method is fit for its intended purpose.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines on the validation of analytical procedures.[4][5][6][7] These guidelines emphasize the need to demonstrate specificity, linearity, accuracy, precision, and robustness to ensure the integrity of the generated data.[8][9]
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical method is a critical decision driven by the analyte's properties, the sample matrix, and the desired sensitivity and throughput. For this compound, three primary chromatographic techniques present viable options: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Workflow for Analytical Method Validation
The validation of an analytical method follows a structured workflow, from initial development to routine application.
Caption: A generalized workflow for the development and validation of an analytical assay.
Performance Comparison
The following table summarizes the anticipated performance of each technique for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Specificity | Moderate; dependent on chromatographic resolution from matrix components. | High; based on precursor/product ion transitions. | High; based on mass spectral fragmentation patterns. |
| Sensitivity (LLOQ) | ~10-100 ng/mL | ~0.01-1 ng/mL | ~1-10 ng/mL (with derivatization) |
| Linearity (r²) | >0.99 | >0.995 | >0.99 |
| Accuracy (% Recovery) | 85-115% | 95-105% | 90-110% |
| Precision (%RSD) | <15% | <10% | <15% |
| Throughput | High | Medium | Medium |
| Cost | Low | High | Medium |
| Derivatization | Not Required | Not Required | May be required to improve volatility and peak shape. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the validation of each analytical technique. These protocols are designed to be self-validating systems, incorporating checks and balances to ensure data integrity.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a widely used technique for the analysis of small molecules.[10][11] For amides, reversed-phase chromatography is a common approach.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Validation Protocol:
-
Specificity: Analyze blank matrix (e.g., plasma, formulation buffer) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500, 1000 ng/mL) in the appropriate matrix. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 30, 300, 800 ng/mL) in triplicate. The mean recovery should be within 85-115% of the nominal concentration, and the relative standard deviation (RSD) for each concentration level should be ≤ 15%.
-
Robustness: Intentionally vary chromatographic parameters such as column temperature (±5 °C), flow rate (±0.1 mL/min), and mobile phase composition (±2%) to assess the method's reliability under minor variations.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical assays.[12][13][14][15]
Chromatographic and MS Conditions:
-
LC System: UPLC/HPLC system
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte: Q1: 159.1 m/z -> Q3: 86.1 m/z (quantifier), 116.1 m/z (qualifier)
-
Internal Standard (IS): (e.g., deuterated analogue) Q1: 165.1 m/z -> Q3: 92.1 m/z
-
Validation Protocol:
-
Specificity: Analyze six different lots of blank matrix to confirm the absence of interferences at the MRM transitions of the analyte and internal standard.
-
Linearity: Prepare a calibration curve over the desired concentration range (e.g., 0.1 to 100 ng/mL). The r² should be ≥ 0.995.
-
Accuracy and Precision: Analyze QC samples at four levels (LLOQ, low, medium, high) in six replicates. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the RSD should be ≤ 15% (≤ 20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that in a neat solution.
-
Stability: Assess the stability of the analyte in the matrix under various conditions (bench-top, freeze-thaw, long-term storage).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[16][17] Due to the polar nature of the amine and amide groups, derivatization is often employed to improve chromatographic performance.[18][19]
Caption: The derivatization step in a typical GC-MS workflow for polar analytes.
GC-MS Conditions:
-
GC System: Gas chromatograph with a mass selective detector
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic fragment ions.
Derivatization Protocol (Silylation):
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Validation Protocol:
-
Specificity: Analyze a derivatized blank matrix to ensure no interfering peaks at the retention time and selected ions of the derivatized analyte.
-
Linearity: Prepare and derivatize a series of calibration standards. The r² should be ≥ 0.99.
-
Accuracy and Precision: Prepare, derivatize, and analyze QC samples in triplicate. The mean recovery should be within 90-110%, and the RSD should be ≤ 15%.
-
Robustness: Evaluate the effect of minor changes in derivatization time and temperature, and GC oven temperature ramp rate.
Conclusion and Recommendations
The choice of an analytical method for this compound should be guided by the specific requirements of the study.
-
HPLC-UV is a cost-effective and high-throughput method suitable for routine quality control of bulk drug substances and formulated products where high sensitivity is not required.
-
LC-MS/MS is the recommended method for bioanalytical studies, such as pharmacokinetics, due to its exceptional sensitivity and specificity, which allow for the accurate quantification of the analyte in complex biological matrices.
-
GC-MS can be a viable alternative, particularly if LC instrumentation is unavailable. However, the need for derivatization adds a step to the sample preparation process and may introduce variability.
Ultimately, a thoroughly validated analytical method, regardless of the technology chosen, is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. The protocols and comparative data presented in this guide provide a solid foundation for the successful validation of assays for this compound, in full compliance with global regulatory expectations.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Ofni Systems. Assay Validation Guidelines. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
-
ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]
-
European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]
-
Ovid. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
-
European Medicines Agency. Bioanalytical method validation. [Link]
-
Kotte, S. C. B., Dubey, P. K., & Murali, P. M. (2012). Core components of analytical method validation for small molecules: An overview. International Research Journal of Pharmacy, 3(5), 1-6. [Link]
-
LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Development And Validation Of RP-HPLC Method For Estimation Of Indapamide: A Review. [Link]
-
Chromatography Online. (2015). Improving Injection Consistency Using N-Methyl-2-Pyrrolidone as a GC Syringe Wash. [Link]
-
Cheméo. Chemical Properties of Butanamide, 3-methyl-N-(2-methylpropylidene) (CAS 6898-75-5). [Link]
-
Cheméo. Butanamide, 3-methyl-N-propyl - Chemical & Physical Properties. [Link]
-
ResearchGate. Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. [Link]
-
PubMed. Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. [Link]
-
TrAC Trends in Analytical Chemistry. Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]
-
U.S. Food and Drug Administration. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
Semantic Scholar. Derivatization Methods in GC and GC/MS. [Link]
-
PubMed. Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection. [Link]
-
SciSpace. Development of LC/MS techniques for plant and drug metabolism studies. [Link]
-
CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. [Link]
-
PubMed. Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS with headspace module vs. autosampler solvent vent mode: Development and validation. [Link]
-
Semantic Scholar. N-perfluoroacyl derivatives for methylcarbamate analysis by gas chromatography. [Link]
Sources
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- 4. ema.europa.eu [ema.europa.eu]
- 5. propharmagroup.com [propharmagroup.com]
- 6. fda.gov [fda.gov]
- 7. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 10. benchchem.com [benchchem.com]
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- 16. chromatographyonline.com [chromatographyonline.com]
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- 18. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 19. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
3-(Sec-butylamino)-N-methylpropanamide: Proper Disposal & Handling Guide
[1]
Executive Summary & Hazard Profile[1]
3-(Sec-butylamino)-N-methylpropanamide (CAS: 1001346-14-0) is a secondary amine derivative often utilized as a synthesis intermediate.[1] While not classified as a P-list (acutely toxic) substance under EPA RCRA regulations, it presents specific chemical hazards—primarily basicity and aquatic toxicity—that dictate its disposal pathway.[1]
Core Safety Directive: Do not dispose of this compound via sanitary sewer systems. Its classification as Aquatic Chronic 3 (Harmful to aquatic life with long-lasting effects) mandates collection and thermal destruction (incineration) via a licensed hazardous waste contractor.[1]
Chemical Hazard Snapshot
| Parameter | Characteristic | Operational Implication |
| Functional Group | Secondary Amine / Amide | Basic pH; potential for exothermic reaction with acids.[1] |
| Reactivity | Nitrosatable Precursor | CRITICAL: Do not mix with nitrosating agents (e.g., sodium nitrite) to prevent formation of carcinogenic N-nitrosamines.[1] |
| Toxicity | Irritant (Skin/Eye), Aquatic Toxicity | Requires full PPE; Zero-discharge to drains.[1] |
| Flash Point | >100°C (Predicted) | Not D001 (Ignitable) in pure form, but often dissolved in flammable solvents.[1] |
Pre-Disposal Assessment & Characterization[1]
Before removing waste from the bench, you must characterize the waste stream. This prevents "mystery waste" charges and dangerous cross-reactivities in the central accumulation area.[1]
Step 1: Matrix Identification
Determine the state of the waste.[1][2]
-
Pure Substance: Solid or viscous liquid.[1]
-
Reaction Mixture: Dissolved in organic solvents (e.g., Dichloromethane, Methanol).[1]
-
Aqueous Waste: Dissolved in water (likely high pH).[1]
Step 2: pH Verification
Because this compound is a secondary amine, it will raise the pH of aqueous waste streams.
Segregation Protocols (The "Why" Behind the Rules)
Proper segregation is not just bureaucratic; it is a chemical necessity to prevent uncontrolled reactions.[1]
Compatibility Matrix
| Incompatible Class | Risk Mechanism | Handling Rule |
| Strong Acids | Exothermic Neutralization | Store in separate secondary containment.[1] Never add concentrated acid directly to the amine waste.[1] |
| Nitrosating Agents | N-Nitrosylation | STRICT SEGREGATION. Mixing secondary amines with nitrites/nitrates generates N-nitrosamines (potent carcinogens).[1] |
| Oxidizers | Oxidation/Fire | Amines are reducing agents.[1] Contact with strong oxidizers (e.g., Peroxides, Permanganates) can cause ignition.[1] |
| Halogenated Solvents | Alkylation | Generally compatible for disposal, but verify if the specific waste stream requires "Halogenated" vs. "Non-Halogenated" separation for cost control. |
Step-by-Step Disposal Protocol
This protocol assumes the generator is operating under standard laboratory conditions (e.g., US 29 CFR 1910.1450).[1]
Phase A: Collection
-
Select Container: Use a chemically compatible container. High-Density Polyethylene (HDPE) or Amber Glass are recommended.[1] Avoid metal containers if the waste is aqueous and highly basic.[1]
-
Headspace: Leave at least 10% headspace in the bottle to allow for thermal expansion.[1]
-
Solvent Carrier: If the amine is in solution, the solvent usually dictates the primary waste stream (e.g., "Flammable Organic Waste").[1] However, the amine hazard must be noted.[1]
Phase B: Labeling
A generic "Waste" label is insufficient.[1] The label must explicitly state:
-
Constituents: List all solvents (e.g., "70% Methanol, 30% Amine").
-
Hazard Checkboxes: [x] Irritant [x] Toxic to Aquatic Life [x] Basic (if pH > 9).[1]
Phase C: Storage & Hand-off[1][5][6]
-
Cap Tightness: Ensure the cap is screwed on tightly.[1] Do not use Parafilm as a primary seal.[1]
-
Secondary Containment: Place the bottle in a tray capable of holding 110% of the volume.
-
Satellite Accumulation Area (SAA): Move to your lab's designated SAA.[1] Do not leave it in the fume hood indefinitely.[1]
Decision Workflow (Visualized)
The following diagram outlines the logical decision tree for disposing of this compound based on its physical state and mixture.
Caption: Operational decision tree for segregating amine waste streams based on solvent matrix and physical state.
Emergency Contingencies
Spill Response (Small Scale < 500 mL)
-
Evacuate & Ventilate: Amines can be respiratory irritants.[1][5] Clear the immediate area.[1][5]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If the spill is large or outside a hood, respiratory protection (P100/Organic Vapor) may be required.[1]
-
Absorb: Use a universal absorbent pad or vermiculite.[1]
-
Note: Do not use clay-based absorbents if the amine is mixed with strong oxidizers.[1]
-
-
Clean: Wipe the area with a dilute acid solution (e.g., 5% Citric Acid) to neutralize the base residue, then wash with soap and water.[1]
-
Disposal: Place all spill debris into a sealed bag and label as "Hazardous Waste - Debris contaminated with Amine."
Exposure First Aid
Regulatory Framework & Compliance
This guide aligns with the following standards:
-
EPA RCRA (40 CFR 261): While not P-listed, the waste exhibits aquatic toxicity and potential corrosivity (if pH > 12.5), mandating management as hazardous waste [1].[1]
-
OSHA Hazard Communication (29 CFR 1910.1200): Requires proper labeling and SDS availability [2].[1]
-
Prudent Practices in the Laboratory (NRC): Establishes the standard for "cradle-to-grave" chemical management [3].[1]
References
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] RCRA Regulations.[1][6] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[1] 29 CFR 1910.1200.[1][5] Available at: [Link][1]
-
National Research Council (NRC). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Available at: [Link][1]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
